CID 57459298

Description

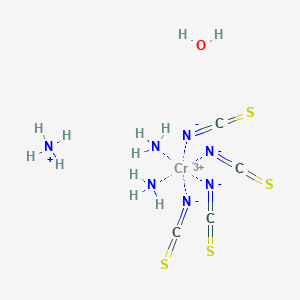

CID 57459298 refers to a compound registered in the PubChem database under the numerical identifier 57459298. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances, enabling standardized referencing across scientific literature and databases. For instance, studies frequently employ techniques like mass spectrometry (MS), chromatography, and bioactivity assays to differentiate compounds with similar CIDs .

Properties

InChI |

InChI=1S/4CNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h;;;;;3*1H3;1H2/q4*-1;+3;;;;/p+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUDINOISGOIAV-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].N.N.O.[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CrN7OS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-17-6 | |

| Record name | Ammonium (OC-6-11)-diamminetetrakis(thiocyanato-κN)chromate(1-) hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13573-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

The comparison of CID 57459298 with analogous compounds would follow established protocols for structural elucidation, functional analysis, and performance in applications. Below is a synthesis of approaches derived from the evidence, contextualized with examples of CID-based comparisons.

Structural and Functional Comparisons

provides a framework for comparing substrates and inhibitors using PubChem CIDs. For example:

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are structurally similar bile acids but differ in hydroxylation patterns, affecting their roles as substrates for enzymes .

- Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups, leading to distinct bioactivities as inhibitors .

Table 1: Structural and Functional Comparison of Selected CIDs

Analytical Techniques for Differentiation

- Mass Spectrometry (MS): Techniques like collision-induced dissociation (CID-MS) and higher-energy collision dissociation (HCD) differentiate isomers. For example, distinguishes ginsenoside Rf and pseudoginsenoside F11 (structural isomers) via CID fragmentation patterns . Similarly, highlights that HCD provides more stable fragmentation than CID-MS for sulfonamides, reducing "cut-off" effects and improving structural analysis .

- Chromatography: uses gas chromatography-mass spectrometry (GC-MS) to compare CID content in vacuum-distilled fractions, emphasizing purity and compositional differences .

Table 2: Performance of MS Techniques in Compound Analysis

Bioactivity and Clinical Relevance

For example, irbesartan (CID 3749) and troglitazone (CID 5591) are noted for their roles in modulating enzyme activity, which could indirectly affect drug metabolism and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.